molecular formula C5H9NO5S B1253166 3-((Carboxymethyl)sulfinyl)alanine CAS No. 20960-90-1

3-((Carboxymethyl)sulfinyl)alanine

Cat. No.: B1253166
CAS No.: 20960-90-1
M. Wt: 195.2 g/mol
InChI Key: DUGSIUCROZRSMS-JAFRLTCSSA-N
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Description

3-((Carboxymethyl)sulfinyl)alanine: is an organic compound with the molecular formula C5H9NO5S L-Alanine, 3-[®-(carboxymethyl)sulfinyl]- . This compound is a non-natural amino acid and is characterized by the presence of a sulfinyl group attached to the alanine backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Carboxymethyl)sulfinyl)alanine typically begins with the amino acid L-alanine One common method involves the use of L-glycine as a starting material, which undergoes a series of chemical reactions to yield the target compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 3-((Carboxymethyl)sulfinyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-((Carboxymethyl)sulfinyl)alanine has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-((Carboxymethyl)sulfinyl)alanine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. The compound can also modify proteins through covalent attachment to specific amino acid residues, altering their function and activity .

Comparison with Similar Compounds

  • 3-Sulfino-L-alanine
  • S-(3-carboxymethylthio)-L-alanine
  • Carbocisteine ®-S-Oxide

Comparison: 3-((Carboxymethyl)sulfinyl)alanine is unique due to its specific sulfinyl group attached to the alanine backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

3-((Carboxymethyl)sulfinyl)alanine, also known as L-Alanine, 3-[(carboxymethyl)sulfinyl]-, is an organosulfur compound with notable biological activities. Its unique structure, featuring a sulfinyl group and a carboxymethyl side chain, enhances its solubility and reactivity compared to other amino acids. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications.

  • Molecular Formula : C5H9NO4S
  • Molecular Weight : 195.19 g/mol
  • Density : 1.714 g/cm³
  • Boiling Point : 582.8ºC at 760 mmHg

The presence of the sulfinyl group is particularly significant as it contributes to the compound's biological activity by enabling interactions with various enzymes and receptors.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
  • Protein Modification : It may covalently attach to specific amino acid residues within proteins, altering their function and activity.

Biological Activities

Research indicates that this compound possesses several significant biological activities:

  • Antioxidant Properties : Preliminary studies suggest that this compound may help mitigate oxidative stress by scavenging reactive oxygen species (ROS), which play a role in cellular signaling pathways.
  • Cellular Signaling : Its structure resembles other biologically active amino acids, suggesting potential roles in cellular signaling mechanisms.
  • Therapeutic Applications : Due to its biological activity, it may serve as a lead compound in drug discovery for conditions related to oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameFunctional GroupKey Characteristics
L-CysteineThiolAntioxidant; important for protein structure
L-MethionineThioetherEssential amino acid; involved in methylation
Carbocisteine SulfoxideSulfoxideUsed in respiratory treatments

This compound stands out due to its specific combination of functionalities, which may confer distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

Recent studies have explored the effects of this compound on various biological systems:

  • Neuroprotective Effects : A study indicated that compounds with similar structures exhibited neuroprotective properties by mimicking superoxide dismutase (SOD) activity, suggesting potential applications in neurodegenerative diseases .
  • Metabolic Regulation : Research on the interactions of this compound with metabolic enzymes is ongoing, focusing on its role in regulating metabolic pathways and cellular homeostasis.

Properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfinyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGSIUCROZRSMS-JAFRLTCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943254
Record name 3-(Carboxymethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20960-90-1
Record name Alanine, 3-((carboxymethyl)sulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020960901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Carboxymethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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